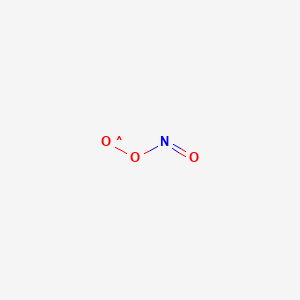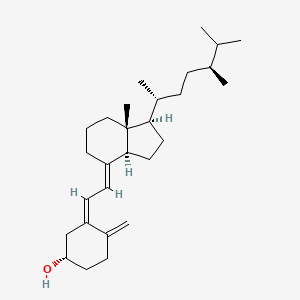
methylidyneoxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxidocarbon(.1+) is a carbon oxide and an organic radical cation.
Scientific Research Applications
Neuro- and Cardioprotective Effects
Methylidyneoxidanium, known as Methylene Blue (MB), exhibits neuroprotective and cardioprotective effects, particularly in the context of ischemia-reperfusion injury. Studies have shown that MB can block nitric oxide synthase and guanylyl cyclase, leading to improved systemic circulation, increased cerebral cortical blood flow, and reduced lipid peroxidation and inflammation in the brain and heart (Wiklund et al., 2007).
Effects on Tau Protein Aggregation and Neuroprotection
MB has been found to act as an antioxidant, reduce tau protein aggregation, and improve energy metabolism, which are beneficial for the treatment of neurodegenerative diseases like tauopathies. In the P301S mouse model of tauopathy, MB showed improvements in behavioral abnormalities and reduced tau pathology, inflammation, and oxidative damage (Stack et al., 2014).
Applications in Agriculture
Methyl jasmonate, a related compound, plays a significant role in plant development and defense responses. It has been shown to improve drought tolerance in soybean by modulating membrane lipid peroxidation and antioxidant activities (Anjum et al., 2011).
Catalytic Oxidation in Chemical Reactions
Methylidyne's (CH) interaction with rhodium (Rh{111}) has been studied for its role in catalytic oxidation and syngas formation. This study provided novel pathways for the conversion of methylidyne, significantly contributing to our understanding of catalytic reactions (Inderwildi et al., 2007).
Impact on Human Health in Occupational Settings
The exposure to metal oxide nanoparticles, including those involving methyl compounds, has shown significant impacts on oxidative DNA damage and lipid peroxidation in workers. This suggests the importance of understanding and mitigating occupational exposures to these materials (Liou et al., 2017).
Enzymatic Treatment in Wastewater Management
The use of plant-based peroxidase enzymes, including those derived from soybean, has shown promise in the enzymatic treatment of dyes like methyl orange in wastewater. This approach presents a sustainable method for removing recalcitrant dyes from textile effluents (Chiong et al., 2016).
Properties
Molecular Formula |
CO+ |
|---|---|
Molecular Weight |
28.01 g/mol |
IUPAC Name |
methylidyneoxidanium |
InChI |
InChI=1S/CO/c1-2/q+1 |
InChI Key |
BOJPITGAFFYFJK-UHFFFAOYSA-N |
SMILES |
[C]#[O+] |
Canonical SMILES |
[C]#[O+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



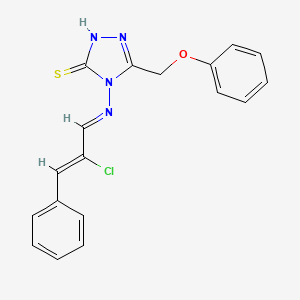
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)
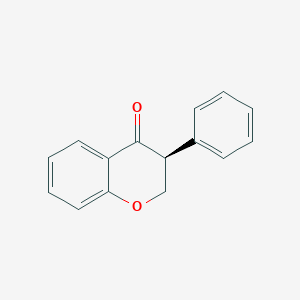
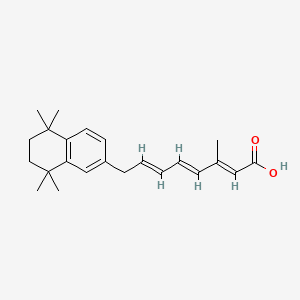

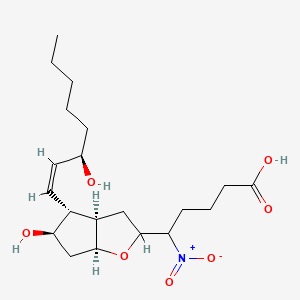
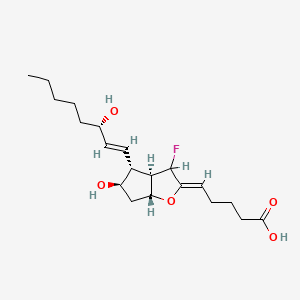
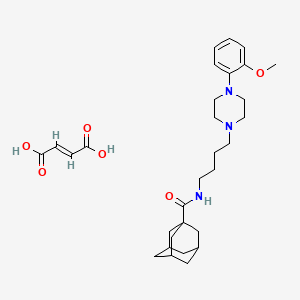
![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)


